IPI-549, chemically known as Eganelisib, is a first-in-class, orally bioavailable, small molecule inhibitor of the gamma isoform of phosphoinositide-3-kinase (PI3K-γ). [ [], [] ] IPI-549 demonstrates high selectivity for PI3K-γ over other isoforms of PI3K and other kinases. [ [], [], [], [] ] This selectivity is crucial as PI3K-γ is predominantly expressed in leukocytes, particularly myeloid cells like macrophages, and plays a significant role in their development and function. [ [], [], [], [], [] ] Therefore, IPI-549 serves as a valuable tool for investigating the role of PI3K-γ in immune regulation and exploring its therapeutic potential in various diseases, particularly cancer and inflammatory diseases. [ [], [], [] ]
The synthesis of IPI-549 is described in detail in the publication "Discovery of a Selective Phosphoinositide-3-Kinase (PI3K)-γ Inhibitor (IPI-549) as an Immuno-Oncology Clinical Candidate." [ [] ] The synthesis involves a multistep process starting from commercially available materials and utilizes various chemical reactions, including amide bond formation, Suzuki coupling, and Buchwald-Hartwig amination, to arrive at the final compound.
The publication describing the discovery of IPI-549 also provides a detailed description of its molecular structure. [ [] ] IPI-549 is characterized by an isoquinolinone core structure, which is further substituted with various functional groups that contribute to its binding affinity and selectivity for PI3K-γ.
While specific chemical reactions involving IPI-549 as a reactant are not extensively documented in the provided literature, its primary mode of action involves inhibiting the enzymatic activity of PI3K-γ. [ [], [] ] This inhibition likely occurs through competitive binding at the ATP-binding site of the kinase, preventing phosphorylation of downstream signaling molecules.
IPI-549 exerts its biological effects by selectively inhibiting PI3K-γ, a crucial enzyme involved in various cellular processes within immune cells. [ [], [], [] ] PI3K-γ, primarily found in leukocytes, plays a key role in myeloid cell recruitment, migration, and polarization, particularly driving the differentiation of macrophages towards an immunosuppressive M2 phenotype. [ [], [], [], [], [] ] By inhibiting PI3K-γ, IPI-549 effectively disrupts the signaling pathways that lead to the development and function of these immunosuppressive cells. [ [], [], [], [] ] This disruption results in a shift towards a more immune-active tumor microenvironment characterized by a reduction in M2 macrophages, an increase in cytotoxic T-cell infiltration and activity, and enhanced anti-tumor immune responses. [ [], [], [], [], [], [] ]
Cancer Immunotherapy: IPI-549 exhibits potent antitumor activity in multiple murine syngeneic solid tumor models, including breast cancer, melanoma, and lung cancer. [ [], [], [], [], [], [], [], [], [], [] ] Its mechanism in this context involves reprogramming tumor-associated macrophages (TAMs) from an immunosuppressive M2 phenotype to a more pro-inflammatory M1 phenotype, thereby enhancing anti-tumor immunity. [ [], [], [], [], [], [] ] IPI-549 also demonstrates synergistic effects with immune checkpoint inhibitors like anti-PD-1 and anti-CTLA-4, further promoting antitumor responses and improving survival in preclinical models. [ [], [], [], [], [], [], [], [], [], [], [], [], [] ] These findings have led to the clinical development of IPI-549 as a potential treatment for various cancers, either as monotherapy or in combination with other therapies. [ [], [], [], [] ]
Inflammatory Diseases: IPI-549 demonstrates efficacy in preclinical models of inflammatory diseases, including lung inflammation and bacterial and viral infections. [ [] ] Its ability to modulate macrophage polarization and dampen inflammatory responses suggests potential applications in treating conditions characterized by excessive inflammation. [ [], [] ]
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2